3-hydroxy-2-methyl-4H-pyran-4-thione
Overview
Description
“3-hydroxy-2-methyl-4H-pyran-4-thione” is a chemical compound that has been used in bioinorganic chemistry . It is a derivative of kojic acid, which is known for its wide range of biological activities, such as anti-melanogenic, tyrosinase inhibitory, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 3-hydroxy-2-methyl-4H-pyran-4-thione derivatives has been achieved through the reaction of substituted piperazine derivatives with allomaltol and formaline .
Molecular Structure Analysis
The molecular formula of “3-hydroxy-2-methyl-4H-pyran-4-thione” is C6H6O2S . Its molecular weight is 142.18 g/mol . The InChI code for this compound is 1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3 .
Physical And Chemical Properties Analysis
“3-hydroxy-2-methyl-4H-pyran-4-thione” is a powder that is freely soluble in hot water . It has a melting point of 76-81°C .
Scientific Research Applications
Cosmetics and Skin Care
3-hydroxy-2-methyl-4H-pyran-4-thione and related compounds such as kojic acid (KA) are used as skin-whitening agents in cosmetics and skin care formulations . This application is related to the tyrosinase inhibition of KA in the biosynthesis of the skin pigment melanin .
Antioxidant Properties
Compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which are similar to 3-hydroxy-2-methyl-4H-pyran-4-thione, contribute to the antioxidant properties of Maillard reaction intermediates .
Radioprotective Properties
Kojic acid, a compound related to 3-hydroxy-2-methyl-4H-pyran-4-thione, has been found to have radioprotective properties .
Antibacterial and Antifungal Properties
Kojic acid and its analogs have significant antibacterial and antifungal activities . Other compounds screened for antibacterial activity were also tested for their antifungal activity against Aspergillus niger, Penicillium chrysogenium, Fusarium moneliform and Aspergillus Flavus .
Metal Chelating Properties
Kojic acid and its analogs have been found to have metal chelating properties .
Inhibitory Activity Against Parasites
Kojic acid exhibits inhibitory activity against Leishmania (L.) amazonensis and Toxoplasma gondii both in vitro and in vivo .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-hydroxy-2-methyl-4H-pyran-4-thione is the enzyme human carbonic anhydrase II (hCAII) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
3-Hydroxy-2-methyl-4H-pyran-4-thione interacts with its target, hCAII, through a unique monodentate mode of coordination to the active site Zn (2+) ion in hCAII .
Pharmacokinetics
Itswater solubility is 1.2 g/100 mL at 25 ºC , which may influence its absorption and distribution in the body
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 3-hydroxy-2-methyl-4H-pyran-4-thione. Its melting point is 160-164 °C (lit.) , and it has an autoignition temperature of 1364 °F . These properties may affect its stability under different environmental conditions.
properties
IUPAC Name |
3-hydroxy-2-methylpyran-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLSXUGPECNEMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-methyl-4H-pyran-4-thione | |
CAS RN |
23060-85-7 | |
Record name | 3-hydroxy-2-methyl-4H-pyran-4-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does thiomaltol interact with human carbonic anhydrase II, and what makes this interaction unique?
A1: Thiomaltol exhibits an unusual binding mode with the zinc ion (Zn2+) present in the active site of hCAII. Unlike typical coordination complexes, thiomaltol acts as a monodentate ligand, meaning it binds to the zinc ion through only one atom, specifically the sulfur atom []. This contrasts with the behavior observed in simpler model systems, where thiomaltol typically binds through two atoms. The constrained environment of the hCAII active site enforces this atypical coordination.
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